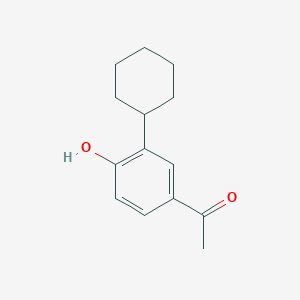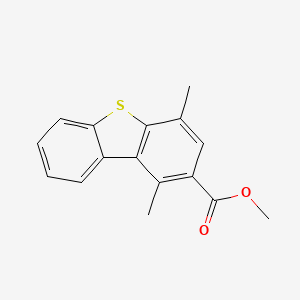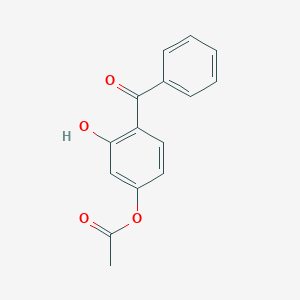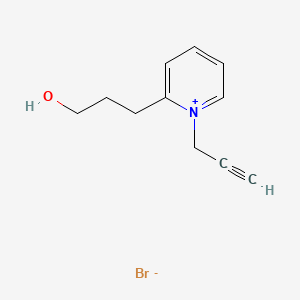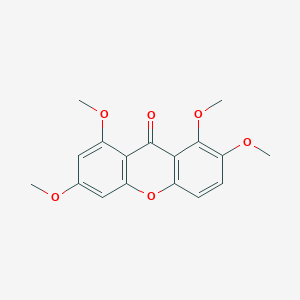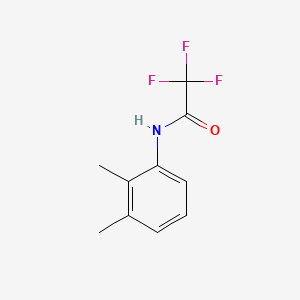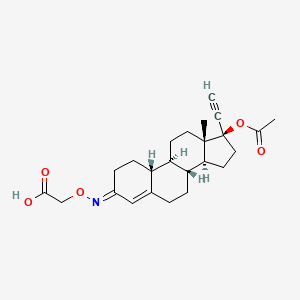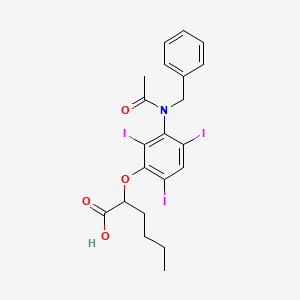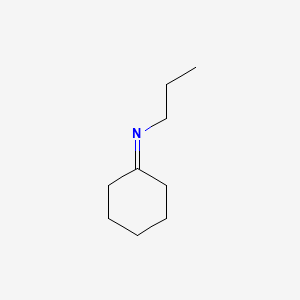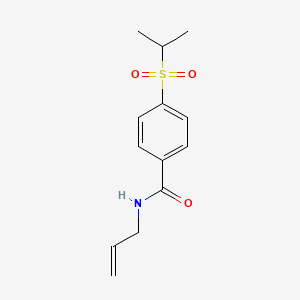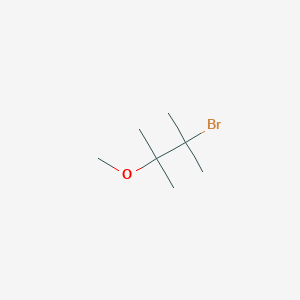
2-Bromo-3-methoxy-2,3-dimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methoxy-2,3-dimethylbutane is an organic compound with the molecular formula C6H13BrO. It is a branched alkyl halide that contains both bromine and methoxy functional groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxy-2,3-dimethylbutane can be achieved through several methods. One common approach involves the bromination of 3-methoxy-2,3-dimethylbutane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction typically proceeds via a free radical mechanism, where the bromine radical adds to the carbon atom bearing the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-methoxy-2,3-dimethylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: 3-Methoxy-2,3-dimethylbutanol, 3-Methoxy-2,3-dimethylbutanenitrile.
Elimination: 3-Methoxy-2,3-dimethyl-1-butene.
Oxidation: 3-Methoxy-2,3-dimethylbutanal, 3-Methoxy-2,3-dimethylbutanoic acid.
Reduction: 3-Methoxy-2,3-dimethylbutane.
Aplicaciones Científicas De Investigación
2-Bromo-3-methoxy-2,3-dimethylbutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-methoxy-2,3-dimethylbutane depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is displaced by a nucleophile through an S_N2 or S_N1 mechanism. In elimination reactions, the compound undergoes deprotonation to form a double bond via an E2 or E1 mechanism. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
2-Bromo-3-methoxy-2,3-dimethylbutane can be compared with other similar compounds such as:
2-Bromo-2,3-dimethylbutane: Lacks the methoxy group, leading to different reactivity and applications.
3-Methoxy-2,3-dimethylbutane:
2-Bromo-3,3-dimethylbutane: Has a different substitution pattern, resulting in distinct chemical properties.
The presence of both bromine and methoxy groups in this compound makes it unique and versatile for various chemical transformations and applications.
Propiedades
Número CAS |
17678-92-1 |
|---|---|
Fórmula molecular |
C7H15BrO |
Peso molecular |
195.10 g/mol |
Nombre IUPAC |
2-bromo-3-methoxy-2,3-dimethylbutane |
InChI |
InChI=1S/C7H15BrO/c1-6(2,8)7(3,4)9-5/h1-5H3 |
Clave InChI |
OVWNRFJNTQYYOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C)(C)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


